8-Hydroxyquinoline-5-carbaldehyde hydrochloride

CAS No.: 57434-87-4

Cat. No.: VC15973363

Molecular Formula: C10H8ClNO2

Molecular Weight: 209.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57434-87-4 |

|---|---|

| Molecular Formula | C10H8ClNO2 |

| Molecular Weight | 209.63 g/mol |

| IUPAC Name | 8-hydroxyquinoline-5-carbaldehyde;hydrochloride |

| Standard InChI | InChI=1S/C10H7NO2.ClH/c12-6-7-3-4-9(13)10-8(7)2-1-5-11-10;/h1-6,13H;1H |

| Standard InChI Key | ZJONKYPLPDYTCQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=CC(=C2N=C1)O)C=O.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

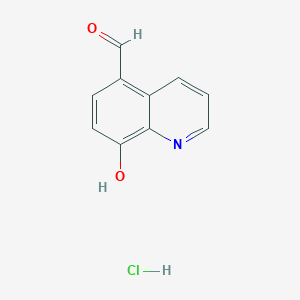

8-Hydroxyquinoline-5-carbaldehyde hydrochloride (CAS: 2598-30-3) has the molecular formula C₁₀H₈ClNO₂ and a molar mass of 209.63 g/mol. Its IUPAC name is 5-formyl-8-hydroxyquinoline hydrochloride. The structure comprises a quinoline backbone with a hydroxyl group at position 8, a formyl group at position 5, and a hydrochloride counterion (Figure 1).

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 262–263°C (decomposition) | |

| Solubility | Soluble in DMSO, HCl solutions | |

| λmax (UV-Vis) | 320 nm (in ethanol) | |

| pKa (hydroxyl group) | ~9.5 |

Spectral Characterization

-

IR Spectroscopy: Strong absorption bands at 3305 cm⁻¹ (O–H/N–H stretch) and 1634 cm⁻¹ (C=O stretch of the aldehyde) .

-

¹H NMR (DMSO-d₆): Resonances at δ 9.32–9.40 ppm (quinoline aromatic H), δ 8.51–8.61 ppm (aldehyde proton), and δ 7.59–7.67 ppm (aromatic protons) .

Synthesis and Optimization

Formylation of 8-Hydroxyquinoline

The Reimer-Tiemann reaction is the most widely used method for introducing the formyl group at position 5. A representative protocol involves:

-

Base-Mediated Reaction:

-

8-Hydroxyquinoline (20.32 g, 0.140 mol) is dissolved in ethanol (80 mL) and treated with 80% aqueous NaOH (50 mL) .

-

Chloroform (27.46 g, 0.230 mol) is added dropwise under reflux (80°C, 12 h).

-

Post-reaction, the mixture is acidified with HCl to precipitate the product, yielding 5-formyl-8-hydroxyquinoline .

-

-

Hydrochloride Salt Formation:

Table 2: Synthetic Yield Comparison

Biochemical and Pharmacological Properties

Enzyme Inhibition Mechanisms

8-Hydroxyquinoline-5-carbaldehyde hydrochloride acts as a competitive inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases, including histone demethylases and nucleic acid demethylases . Key interactions include:

-

Chelation of the active-site Fe²⁺ ion via the hydroxyl and aldehyde groups.

-

Steric hindrance from the quinoline backbone, preventing substrate binding .

Table 3: Inhibition Constants (Kᵢ)

| Target Enzyme | Kᵢ (μM) | Cell Activity (IC₅₀) | Source |

|---|---|---|---|

| KDM4A (Histone Demethylase) | 0.8 | 2.5 μM | |

| FTO (m⁶A Demethylase) | 1.2 | 3.0 μM |

Antimicrobial and Anticancer Activity

-

Antibacterial: MIC values of 4–8 μg/mL against Staphylococcus aureus and Escherichia coli .

-

Anticancer: IC₅₀ of 12 μM in MCF-7 breast cancer cells via ROS-mediated apoptosis .

Applications in Materials Science

Fluorescent Chemosensors

The compound’s ability to chelate Mg²⁺ and Al³⁺ ions enables its use as a turn-on fluorescent probe. Binding induces a 5.6-fold fluorescence enhancement at 450 nm (λₑₓ = 320 nm) .

Table 4: Metal Ion Binding Affinities

| Metal Ion | Binding Constant (Log K) | Detection Limit (nM) |

|---|---|---|

| Mg²⁺ | 5.2 | 50 |

| Al³⁺ | 6.1 | 30 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume